N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a thiadiazole ring and a triazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
Molecular Formula |
C16H18N6OS2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N6OS2/c1-10(2)8-13-19-22-16(25-13)17-12(23)9-24-15-18-14(20-21-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,22,23)(H,18,20,21) |
InChI Key |
ORWCNSKOGOPWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The triazole ring is often formed via a [3+2] cycloaddition reaction between azides and alkynes. The final step involves coupling these intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can be reduced under specific conditions to form amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide shares structural similarities with other thiadiazole and triazole derivatives, such as:
- 1,3,4-thiadiazole-2-thiol
- 1,2,4-triazole-3-thiol
Uniqueness
- The unique combination of the thiadiazole and triazole rings in this compound provides it with distinct chemical and biological properties. This dual-ring structure allows for multiple modes of interaction with biological targets, enhancing its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
